molecular formula C16H15N5O B2862635 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034570-06-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2862635
CAS No.: 2034570-06-2
M. Wt: 293.33
InChI Key: DWKHYOLWSSQJED-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves the following steps:

  • Formation of 1-methyl-1H-pyrazol-4-yl pyrazin-2-yl methyl chloride: This intermediate is synthesized through the reaction of 1-methyl-1H-pyrazol-4-ylamine with pyrazin-2-ylmethyl chloride under suitable reaction conditions.

  • Coupling with benzamide: The intermediate is then reacted with benzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs with applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its derivatives can enhance the efficacy and selectivity of these products.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness: N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide stands out due to its specific benzamide moiety, which imparts unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in biological activity and pharmacokinetics.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-11-13(9-20-21)15-14(17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKHYOLWSSQJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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